2-(Acetyloxy)-N-(2-benzoylphenyl)benzamide
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Overview
Description
2-(Acetyloxy)-N-(2-benzoylphenyl)benzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of an acetyloxy group and a benzoyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-N-(2-benzoylphenyl)benzamide typically involves the acylation of N-(2-benzoylphenyl)benzamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Acetyloxy)-N-(2-benzoylphenyl)benzamide undergoes several types of chemical reactions, including:
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield N-(2-benzoylphenyl)benzamide and acetic acid.
Oxidation: The benzoyl group can be oxidized to form corresponding carboxylic acids.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Hydrolysis: N-(2-benzoylphenyl)benzamide and acetic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-(Acetyloxy)-N-(2-benzoylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)-N-(2-benzoylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group may undergo hydrolysis to release acetic acid, which can modulate the activity of certain enzymes. The benzoyl group may interact with hydrophobic pockets in proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-benzoylphenyl)benzamide: Lacks the acetyloxy group but shares the benzoyl and benzamide core.
2-(Hydroxy)-N-(2-benzoylphenyl)benzamide: Contains a hydroxy group instead of an acetyloxy group.
2-(Methoxy)-N-(2-benzoylphenyl)benzamide: Contains a methoxy group instead of an acetyloxy group.
Uniqueness
2-(Acetyloxy)-N-(2-benzoylphenyl)benzamide is unique due to the presence of the acetyloxy group, which can undergo hydrolysis to release acetic acid. This functional group imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
41242-30-2 |
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Molecular Formula |
C22H17NO4 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
[2-[(2-benzoylphenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C22H17NO4/c1-15(24)27-20-14-8-6-12-18(20)22(26)23-19-13-7-5-11-17(19)21(25)16-9-3-2-4-10-16/h2-14H,1H3,(H,23,26) |
InChI Key |
YYYSUJCCFLWMSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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